4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Description
4-Amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid (CAS: 1333730-50-9) is a benzoic acid derivative featuring a 4-amino substituent and a 5-methyltetrazole ring at the ortho position. Its molecular formula is C₉H₈N₅O₂, with a molecular weight of 218.20 g/mol (calculated from stoichiometry) .
Properties
IUPAC Name |
4-amino-2-(5-methyltetrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-5-11-12-13-14(5)8-4-6(10)2-3-7(8)9(15)16/h2-4H,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJBANFFDGEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The tetrazole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an azide and a nitrile compound, under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the tetrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives .
Scientific Research Applications
4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, emphasizing substituent effects on physicochemical and biological properties:
Key Comparative Insights
- Tetrazole vs. Triazole : The tetrazole ring (1H-1,2,3,4-tetrazole) offers higher nitrogen content and acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), influencing solubility and metal coordination .
- Amino groups (e.g., C4 in the target compound) improve aqueous solubility in acidic media due to protonation . Electron-withdrawing groups (e.g., -Cl, -SO₃H) in analogs like 5-chloro-2-methoxy-benzoic acid and sulfonic acid derivatives enhance stability and bioactivity .
Structural and Crystallographic Considerations
- Crystallinity : Tetrazole-linked benzoic acids often form planar structures with intermolecular hydrogen bonds (e.g., -COOH⋯N-tetrazole), as seen in isostructural triazole-thiazole systems .
- Conformational Flexibility: The methyl group on the tetrazole may restrict rotation, influencing packing efficiency and melting points compared to non-methylated analogs .
Biological Activity
4-amino-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a complex organic compound characterized by the presence of an amino group and a tetrazole ring attached to a benzoic acid core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 218.21 g/mol. The structure features a tetrazole ring, which is known for its reactivity and ability to form strong interactions with biological targets.
Target of Action
Research indicates that compounds similar to this compound exhibit inhibitory activities against various cancer cell lines. The tetrazole moiety is believed to play a crucial role in the interaction with biological targets, potentially influencing pathways involved in cancer cell proliferation and survival.
Mode of Action
Tetrazole derivatives are known to react with acidic materials and strong oxidizers. In vitro studies have shown that this compound can inhibit specific enzymes or receptors that are critical for tumor growth and metastasis.
Anticancer Activity
Several studies have reported the anticancer potential of tetrazole-containing compounds. For instance, compounds with similar structures have demonstrated potent inhibitory effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Cell cycle arrest |
| 4-amino-2-(5-methyl-1H-tetrazol-1-yl)benzoic acid | A549 (Lung Cancer) | 12 | Apoptosis induction |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and stability under physiological conditions. The compound's molecular weight allows for effective cellular uptake, which is critical for its anticancer activity.
Case Studies
One notable case study involved the synthesis and evaluation of various analogs of this compound. Researchers found that modifications to the tetrazole ring significantly affected the biological activity. For example, introducing different substituents on the ring altered the compound's potency against cancer cell lines .
Q & A
Q. What are the standard synthetic routes for 4-amino-2-(5-methyl-1H-tetrazol-1-yl)benzoic acid?
The compound is typically synthesized via condensation reactions. For example, substituted benzaldehyde derivatives are refluxed with the triazole precursor in ethanol, using glacial acetic acid as a catalyst. This method ensures regioselective tetrazole ring formation and benzoic acid functionalization . Alternative routes may involve microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in analogous tetrazole systems .
Q. How is the compound characterized post-synthesis?
Structural elucidation relies on 1H/13C NMR for proton and carbon environments, FTIR for functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹), and mass spectrometry for molecular ion confirmation. Overlapping NMR signals (e.g., aromatic protons) may require 2D techniques like HSQC or HMBC .
Q. What storage conditions are recommended for this compound?
While specific data for this compound is limited, benzoic acid derivatives generally require storage in a cool, dry environment (<25°C) with protection from moisture. Desiccators and inert gas purging are advised for long-term stability .
Advanced Research Questions
Q. How can contradictory spectral data in structural elucidation be resolved?
Discrepancies in NMR signals (e.g., missing peaks due to overlap or dynamic effects) can be addressed using:
Q. What strategies improve reaction yields in the synthesis of this compound?
Yield optimization methods include:
- Microwave-assisted synthesis : Reduces reaction time and side-product formation (e.g., 95% yield achieved in analogous tetrazole-thiadiazole hybrids under microwave conditions) .
- Catalyst screening : Glacial acetic acid or p-toluenesulfonic acid enhances condensation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
Q. How does substitution on the tetrazole ring influence biological activity?
The 5-methyl group on the tetrazole ring enhances metabolic stability and lipophilicity, improving membrane permeability. In structurally related compounds, this substitution correlates with antimicrobial activity (e.g., inhibition of bacterial DNA gyrase) and enzyme-binding affinity (e.g., COX-2 inhibition) . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the tetrazole 1-position further modulate potency .
Q. What computational methods validate the compound’s electronic and structural properties?
- DFT calculations : Predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to identify reactive sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
- Spectroscopic simulations : Match experimental FTIR/NMR data with computational outputs to confirm tautomeric forms .
Methodological Tables
Key Challenges and Solutions
- Regioselectivity in synthesis : Competing pathways may lead to N1 vs. N2 tetrazole isomers. Use steric/electronic directing groups (e.g., methyl substituents) to favor desired regiochemistry .
- Solubility issues : Poor aqueous solubility can hinder biological testing. Derivatization (e.g., ester prodrugs) or co-solvents (DMSO/PEG) improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
